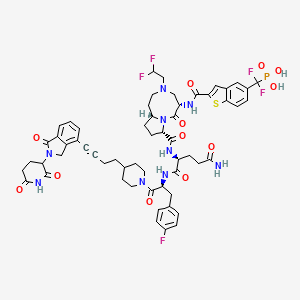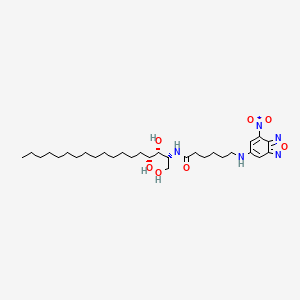
C6 NBD Phytoceramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C6 NBD Phytoceramide: is a fluorescently labeled short-chain ceramide analog. It is recognized by mammalian glucosylceramide synthase (GCS) and is used extensively in scientific research to study sphingolipid transport and metabolism mechanisms . The compound is particularly useful as a selective stain for the Golgi apparatus in live and fixed cells .
準備方法
Synthetic Routes and Reaction Conditions: C6 NBD Phytoceramide is synthesized by attaching a fluorescent nitrobenzoxadiazole (NBD) group to a short-chain ceramide. The synthesis involves multiple steps, including the preparation of the NBD group and its subsequent attachment to the ceramide backbone .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .
化学反応の分析
Types of Reactions: C6 NBD Phytoceramide undergoes various chemical reactions, including:
Oxidation: The NBD group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its fluorescent properties.
Substitution: The NBD group can be substituted with other functional groups to create derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products: The major products formed from these reactions include modified ceramides with altered fluorescent properties, which are useful for different types of biological assays .
科学的研究の応用
C6 NBD Phytoceramide has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactions of ceramides.
Biology: Employed in the study of sphingolipid metabolism and transport mechanisms.
Medicine: Utilized in research on cellular processes such as apoptosis and cell signaling.
Industry: Applied in the development of fluorescent probes for various assays
作用機序
C6 NBD Phytoceramide exerts its effects by being recognized by glucosylceramide synthase (GCS). It localizes to the Golgi apparatus in cells and is metabolized to fluorescent sphingomyelin and glucosylceramide. This allows researchers to track and study sphingolipid metabolism and transport within cells .
類似化合物との比較
- C6 NBD Ceramide
- C12 NBD Dihydroceramide
- C12 NBD Phytoceramide
- C12 NBD Sphingomyelin
- C12 NBD Galactosyl Cerebroside
Uniqueness: C6 NBD Phytoceramide is unique due to its specific recognition by glucosylceramide synthase and its ability to selectively stain the Golgi apparatus. This makes it particularly valuable for studies involving sphingolipid metabolism and transport .
特性
分子式 |
C30H51N5O7 |
|---|---|
分子量 |
593.8 g/mol |
IUPAC名 |
6-[(4-nitro-2,1,3-benzoxadiazol-6-yl)amino]-N-[(2R,3R,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexanamide |
InChI |
InChI=1S/C30H51N5O7/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-27(37)30(39)25(22-36)32-28(38)18-15-13-16-19-31-23-20-24-29(34-42-33-24)26(21-23)35(40)41/h20-21,25,27,30-31,36-37,39H,2-19,22H2,1H3,(H,32,38)/t25-,27-,30-/m1/s1 |
InChIキー |
HTILBGNEXZZBHY-OGBYTVIASA-N |
異性体SMILES |
CCCCCCCCCCCCCC[C@H]([C@@H]([C@@H](CO)NC(=O)CCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O)O |
正規SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


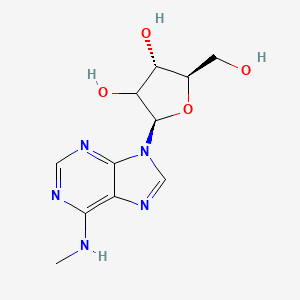
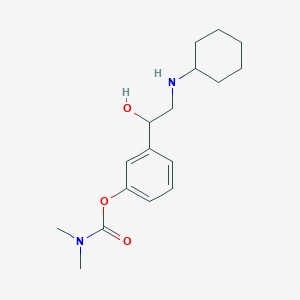
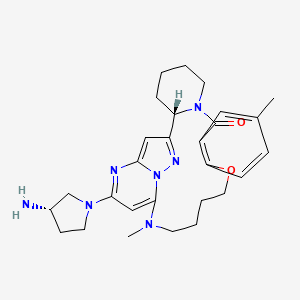
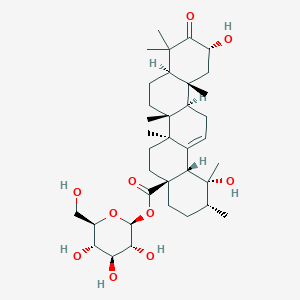
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142155.png)
![4-(dimethylamino)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B15142158.png)

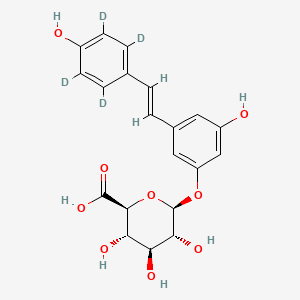
![3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-1-(ethynylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B15142172.png)

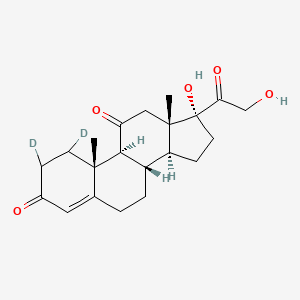
![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)
